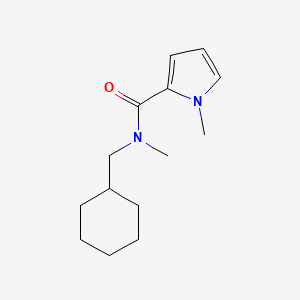
1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide, also known as DF-MPJC, is a chemical compound that has been gaining attention in scientific research due to its potential as a therapeutic agent. DF-MPJC belongs to the class of piperidine carboxamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide is not yet fully understood. However, it has been found to act as a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of various signaling pathways in the brain, including dopamine and cAMP signaling. By inhibiting PDE10A, 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide may increase the levels of dopamine and cAMP, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has been found to exhibit various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has been investigated for its potential to improve cognitive function in animal models of Alzheimer's disease. It has also been found to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It has also been found to exhibit low toxicity in animal studies. However, one limitation of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
For research could include investigating the effects of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide in clinical trials for various diseases such as arthritis, cancer, Alzheimer's disease, and Parkinson's disease. Further studies could also investigate the mechanism of action of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide and its potential to target other signaling pathways in the brain. Additionally, the development of new formulations or delivery methods could improve the bioavailability of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide and enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide involves the reaction between 2,4-difluorobenzoyl chloride and N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction yields 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide as a white solid with a high yield. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has been found to exhibit potential therapeutic effects in various scientific research studies. It has been investigated for its anti-inflammatory, analgesic, and anti-tumor activities. 1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-17-13(19)12-4-2-3-7-18(12)14(20)10-6-5-9(15)8-11(10)16/h5-6,8,12H,2-4,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEVQIJJYUQNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorobenzoyl)-N-methylpiperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)

![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)
![[4-(dimethylamino)piperidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7511694.png)
![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)




![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)